molecular formula C5H12Cl2N2 B1448900 Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride CAS No. 1403746-38-2

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride

Cat. No.: B1448900
CAS No.: 1403746-38-2
M. Wt: 171.07 g/mol
InChI Key: ACIFIPVVZLEAQV-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride” is a chemical compound with the CAS Number: 1403746-38-2 . It has a molecular weight of 171.07 . The IUPAC name for this compound is “bicyclo [1.1.1]pentan-1-ylhydrazine dihydrochloride” and its Inchi Code is "1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H" .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years . One method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn (dpm)3 to give di-tert-butyl 1- (bicyclo [1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate . Subsequent deprotection gives 1-bicyclo [1.1.1]pentylhydrazine followed by reduction to give 1-bicyclo [1.1.1]pentylamine .


Molecular Structure Analysis

The molecular structure of this compound consists of three rings of four carbon atoms each . The Inchi Code “1S/C5H10N2.2ClH/c6-7-5-1-4 (2-5)3-5;;/h4,7H,1-3,6H2;2*1H” provides a detailed representation of its structure .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Therapeutic Potential in Liver Diseases

Research has highlighted the therapeutic potential of bicyclol, a compound derived from Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride, in treating various liver diseases. Bicyclol demonstrates a wide spectrum of pharmacological properties, including anti-viral, anti-inflammatory, immuno-regulatory, and antitumor effects, among others. Its pharmacokinetic studies suggest minimal drug interactions, and chronic toxicity results indicate a high safety profile. This suggests bicyclol as a promising candidate for treating acute liver injury, hepatitis, fatty liver disease, fibrosis, and hepatocellular carcinoma (Tianming Zhao et al., 2020).

Advances in Synthetic Chemistry

The compound's framework has been utilized in synthetic chemistry to develop new methodologies for constructing complex molecules. For instance, Type II intramolecular cycloadditions have emerged as a powerful strategy for creating bridged ring systems, highlighting the utility of this compound and its derivatives in synthesizing bicyclo[m.n.1] ring systems with high regio- and diastereoselectivity (Long Min et al., 2020).

Biological Activities of Phenothiazine Derivatives

Phenothiazine derivatives, related to this compound, have been recognized for their diverse biological activities. These compounds have exhibited promising antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The interaction of pharmacophoric substituents and the multicyclic ring system with biological systems underpins these activities, making them valuable for pharmaceutical applications (K. Pluta et al., 2011).

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, which share structural similarities with this compound, have been studied for their medicinal applications. Their unique molecular shape and fixed substituent positions have made them suitable test molecules for structure-activity relationship studies. This research underlines their significance in drug research beyond their direct therapeutic uses (G. Buchbauer et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P271, P260, and P280 .

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It has been identified as a bioisostere for phenyl rings, which means it can mimic the properties of phenyl rings in drug molecules, potentially improving their solubility, permeability, and metabolic stability . This compound interacts with a variety of enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, it can alter cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of metabolic enzymes or activation of signaling proteins . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or cellular adaptation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering metabolic flux and the levels of specific metabolites . For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to an accumulation of these molecules within cells.

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIFIPVVZLEAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403746-38-2
Record name BICYCLO[1.1.1]PENTAN-1-YLHYDRAZINE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 3
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 4
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 5
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Reactant of Route 6
Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride

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